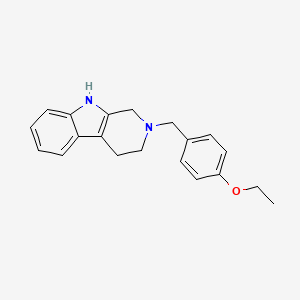
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as EBC, is a beta-carboline derivative that has been of increasing interest in scientific research due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. This compound has been found to interact with dopamine and serotonin receptors, as well as the NMDA receptor. Additionally, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Furthermore, this compound has been found to modulate the immune system and reduce oxidative stress.
実験室実験の利点と制限
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments, including its low toxicity and high solubility in water. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be unstable in certain conditions and may require specific storage conditions to maintain its potency.
将来の方向性
There are several future directions for research on 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, this compound has potential applications in the treatment of addiction and cancer. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems and signaling pathways.
合成法
The synthesis of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of tryptamine with 4-ethoxybenzaldehyde in the presence of an acid catalyst. This reaction results in the formation of the beta-carboline derivative, which can be purified through recrystallization. The synthesis of this compound has been reported to have a yield of approximately 60%.
科学的研究の応用
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential therapeutic applications in various areas of research, including neurodegenerative diseases, cancer, and addiction. Studies have shown that this compound has neuroprotective effects and can prevent neuronal cell death in models of Parkinson's and Alzheimer's diseases. Additionally, this compound has been found to have anti-cancer properties and can induce apoptosis in cancer cells. Furthermore, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-2-23-16-9-7-15(8-10-16)13-22-12-11-18-17-5-3-4-6-19(17)21-20(18)14-22/h3-10,21H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXQKUNJVNTGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

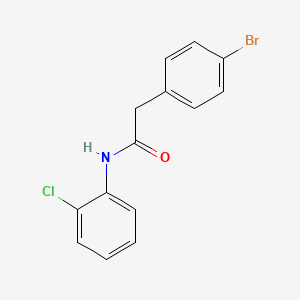
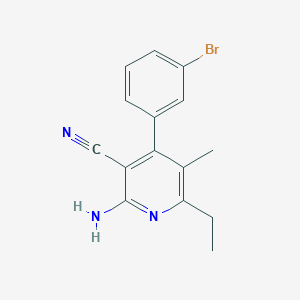

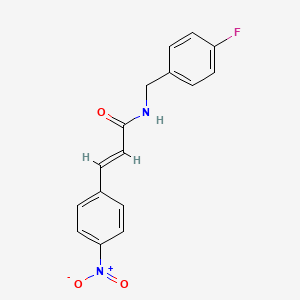

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)

![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)
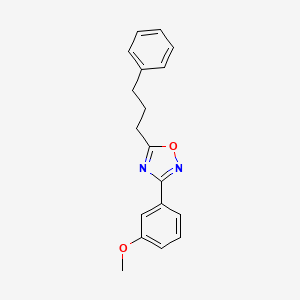
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
